N-[3-(Methylsulfanyl)phenyl]oxan-4-amine
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Overview
Description
N-[3-(Methylsulfanyl)phenyl]oxan-4-amine is an organic compound with the molecular formula C₁₂H₁₇NOS It is characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and an oxan-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylsulfanyl)phenyl]oxan-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylsulfanyl)aniline and oxirane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the amine group on the oxirane ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methylsulfanyl)phenyl]oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can undergo reduction reactions, particularly at the oxan-4-amine moiety, to form corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(Methylsulfanyl)phenyl]oxan-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(Methylsulfanyl)phenyl]oxan-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. The presence of the methylsulfanyl group and the oxan-4-amine moiety plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Methylsulfanyl)phenyl]ethanamine: Similar structure but with an ethanamine moiety instead of oxan-4-amine.
N-[3-(Methylsulfanyl)phenyl]propan-1-amine: Contains a propan-1-amine group.
N-[3-(Methylsulfanyl)phenyl]butan-2-amine: Features a butan-2-amine moiety.
Uniqueness
N-[3-(Methylsulfanyl)phenyl]oxan-4-amine is unique due to the presence of the oxan-4-amine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C12H17NOS |
---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)oxan-4-amine |
InChI |
InChI=1S/C12H17NOS/c1-15-12-4-2-3-11(9-12)13-10-5-7-14-8-6-10/h2-4,9-10,13H,5-8H2,1H3 |
InChI Key |
CERSDHXRTOLVOW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2CCOCC2 |
Origin of Product |
United States |
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